molecular formula C24H26N2O B4664224 2-(3,4-dimethylphenyl)-8-methyl-4-(1-piperidinylcarbonyl)quinoline

2-(3,4-dimethylphenyl)-8-methyl-4-(1-piperidinylcarbonyl)quinoline

Cat. No. B4664224
M. Wt: 358.5 g/mol
InChI Key: YWDOFZWZJYCFER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dimethylphenyl)-8-methyl-4-(1-piperidinylcarbonyl)quinoline, also known as DMQ, is a synthetic compound that has been extensively studied for its potential use in scientific research. DMQ belongs to the class of quinoline derivatives and has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and potential applications in various fields.

Mechanism of Action

The exact mechanism of action of 2-(3,4-dimethylphenyl)-8-methyl-4-(1-piperidinylcarbonyl)quinoline is not fully understood. However, studies have suggested that 2-(3,4-dimethylphenyl)-8-methyl-4-(1-piperidinylcarbonyl)quinoline exerts its antitumor activity by inhibiting the activity of various enzymes and signaling pathways involved in cancer cell growth and proliferation. 2-(3,4-dimethylphenyl)-8-methyl-4-(1-piperidinylcarbonyl)quinoline has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 2-(3,4-dimethylphenyl)-8-methyl-4-(1-piperidinylcarbonyl)quinoline has also been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
2-(3,4-dimethylphenyl)-8-methyl-4-(1-piperidinylcarbonyl)quinoline has been shown to have various biochemical and physiological effects. 2-(3,4-dimethylphenyl)-8-methyl-4-(1-piperidinylcarbonyl)quinoline has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter involved in various physiological processes. 2-(3,4-dimethylphenyl)-8-methyl-4-(1-piperidinylcarbonyl)quinoline has also been shown to inhibit the activity of monoamine oxidase, an enzyme that is involved in the breakdown of neurotransmitters such as dopamine, norepinephrine, and serotonin. 2-(3,4-dimethylphenyl)-8-methyl-4-(1-piperidinylcarbonyl)quinoline has been shown to have antioxidant activity and has been shown to protect against oxidative stress-induced damage in various cell types.

Advantages and Limitations for Lab Experiments

2-(3,4-dimethylphenyl)-8-methyl-4-(1-piperidinylcarbonyl)quinoline has several advantages and limitations for lab experiments. One of the advantages of 2-(3,4-dimethylphenyl)-8-methyl-4-(1-piperidinylcarbonyl)quinoline is its potent antitumor activity, which makes it a promising candidate for cancer research. 2-(3,4-dimethylphenyl)-8-methyl-4-(1-piperidinylcarbonyl)quinoline is also relatively easy to synthesize and can be obtained in large quantities. However, 2-(3,4-dimethylphenyl)-8-methyl-4-(1-piperidinylcarbonyl)quinoline has some limitations, including its low solubility in water, which can make it difficult to use in some experiments. 2-(3,4-dimethylphenyl)-8-methyl-4-(1-piperidinylcarbonyl)quinoline is also relatively unstable and can degrade over time, which can affect its activity.

Future Directions

There are several future directions for 2-(3,4-dimethylphenyl)-8-methyl-4-(1-piperidinylcarbonyl)quinoline research. One potential future direction is to investigate the use of 2-(3,4-dimethylphenyl)-8-methyl-4-(1-piperidinylcarbonyl)quinoline in combination with other chemotherapeutic agents to enhance its antitumor activity. Another future direction is to investigate the use of 2-(3,4-dimethylphenyl)-8-methyl-4-(1-piperidinylcarbonyl)quinoline in other areas of research, such as neurodegenerative diseases and inflammation. Further studies are also needed to fully understand the mechanism of action of 2-(3,4-dimethylphenyl)-8-methyl-4-(1-piperidinylcarbonyl)quinoline and to identify its molecular targets.

Scientific Research Applications

2-(3,4-dimethylphenyl)-8-methyl-4-(1-piperidinylcarbonyl)quinoline has been extensively studied for its potential use in various scientific research areas. One of the most promising applications of 2-(3,4-dimethylphenyl)-8-methyl-4-(1-piperidinylcarbonyl)quinoline is in the field of cancer research. 2-(3,4-dimethylphenyl)-8-methyl-4-(1-piperidinylcarbonyl)quinoline has been shown to exhibit potent antitumor activity against various types of cancer cells, including lung, breast, and colon cancer cells. 2-(3,4-dimethylphenyl)-8-methyl-4-(1-piperidinylcarbonyl)quinoline has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.

properties

IUPAC Name

[2-(3,4-dimethylphenyl)-8-methylquinolin-4-yl]-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O/c1-16-10-11-19(14-18(16)3)22-15-21(24(27)26-12-5-4-6-13-26)20-9-7-8-17(2)23(20)25-22/h7-11,14-15H,4-6,12-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWDOFZWZJYCFER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC(=C(C=C3)C)C)C(=O)N4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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